(S)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid
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Overview
Description
®-3-Cbz-2-oxo-imidazolidine-4-carboxylicacid is a chiral compound with a unique structure that includes an imidazolidine ring, a carbobenzyloxy (Cbz) group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Cbz-2-oxo-imidazolidine-4-carboxylicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amino acid derivative with a carbobenzyloxy-protected isocyanate, followed by cyclization to form the imidazolidine ring. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-3-Cbz-2-oxo-imidazolidine-4-carboxylicacid may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes steps such as purification through crystallization or chromatography to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-3-Cbz-2-oxo-imidazolidine-4-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-3-Cbz-2-oxo-imidazolidine-4-carboxylicacid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of chiral centers, which are crucial in the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its ability to mimic certain biological molecules. It is also used in the design of enzyme inhibitors and other bioactive compounds.
Medicine
In medicinal chemistry, ®-3-Cbz-2-oxo-imidazolidine-4-carboxylicacid is explored for its potential therapeutic applications. It can serve as a precursor for the synthesis of drugs targeting specific enzymes or receptors, particularly in the treatment of diseases where chirality plays a crucial role in drug efficacy.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical modifications makes it a versatile component in material science.
Mechanism of Action
The mechanism of action of ®-3-Cbz-2-oxo-imidazolidine-4-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or bind to receptors with high specificity, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Cbz-2-oxo-imidazolidine-4-carboxylicacid: The enantiomer of the compound, which may have different biological activities due to its opposite chirality.
3-Cbz-2-oxo-imidazolidine-4-carboxylicacid: The racemic mixture containing both ® and (S) enantiomers.
2-oxo-imidazolidine-4-carboxylicacid: A similar compound lacking the carbobenzyloxy group, which may have different reactivity and applications.
Uniqueness
®-3-Cbz-2-oxo-imidazolidine-4-carboxylicacid is unique due to its specific chiral configuration and the presence of the carbobenzyloxy group, which provides additional stability and reactivity. This makes it particularly valuable in the synthesis of chiral molecules and in applications where enantiomeric purity is essential.
Properties
IUPAC Name |
2-oxo-3-phenylmethoxycarbonylimidazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5/c15-10(16)9-6-13-11(17)14(9)12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSUEIZKNBGWGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)N1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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